2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O/c17-15(18,19)10-5-6-11(24-9-10)7-8-23-14(25)12-3-1-2-4-13(12)16(20,21)22/h1-6,9H,7-8H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVYQOJTCQJZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659633 | |
| Record name | 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658066-16-1 | |
| Record name | 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group can be synthesized through radical trifluoromethylation of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Toxicological Profiles
Fluopyram vs. Target Compound
- Structural Similarity: Both compounds share a trifluoromethyl-substituted benzamide core and pyridine ring. Fluopyram includes a chloro group at the pyridine 3-position, enhancing its fungicidal activity but increasing toxicity (thyroid carcinogenesis in rodents) .
Anticancer Benzamide Derivatives
- Naphthalimide Analogs: Compounds like 5-(dimethylamino-ethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit IC₅₀ values as low as 0.23 μM against P388D1 leukemia cells, outperforming the reference drug amonafide . The target compound’s pyridine moiety may offer distinct DNA intercalation or enzyme inhibition mechanisms.
Antioxidant Activity
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide : Demonstrates potent radical scavenging (IC₅₀ = 2.5 μM for superoxide radicals), attributed to hydroxyl groups. The target compound’s trifluoromethyl groups likely reduce antioxidant capacity but enhance hydrophobicity for membrane penetration .
Molecular Docking and Target Engagement
- Fluopyram : Binds to succinate dehydrogenase (SDH), disrupting fungal mitochondrial respiration. Docking studies using AutoDock Vina and UCSF Chimera highlight the importance of trifluoromethyl groups in hydrophobic pocket interactions .
- Target Compound : Computational modeling (e.g., AutoDock4) could predict binding to analogous targets, such as SDH or kinase domains, though experimental validation is needed .
Biological Activity
The compound 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide (CAS No. 658066-16-1) exhibits notable biological activity, primarily due to its structural characteristics that enhance its interaction with various molecular targets. This article presents a detailed analysis of its biological activities, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group attached to both a benzamide and a pyridine ring. This configuration increases lipophilicity, facilitating cellular penetration.
Synthesis
The synthesis typically involves:
- Formation of the Pyridine Intermediate : Achieved through radical trifluoromethylation.
- Coupling Reaction : The pyridine intermediate is coupled with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly protein kinases. The trifluoromethyl groups enhance binding affinity by improving the compound's lipophilicity, allowing it to effectively penetrate cell membranes and interact with intracellular targets.
Target Interactions
Research indicates that compounds with similar structures have shown significant inhibitory effects against various kinases, including:
- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activities reported up to 92% at 10 nM concentrations.
- VEGFR2 (Vascular Endothelial Growth Factor Receptor) : Inhibition ranged between 16% and 48% at similar concentrations .
Antitumor Activity
Studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For instance, compounds containing the trifluoromethylbenzamide moiety showed significant inhibition against tumor cell proliferation by competitively inhibiting EGFR phosphorylation processes, which are crucial for tumor growth .
Anti-inflammatory Properties
In related research, compounds featuring similar trifluoromethyl groups have been evaluated for their anti-inflammatory activities. A series of compounds were tested for COX-2 inhibition, demonstrating effectiveness comparable to established anti-inflammatory drugs like indomethacin .
Table of Biological Activities
| Activity Type | Target | Inhibition (%) at 10 nM |
|---|---|---|
| Antitumor Activity | EGFR | 91 - 92 |
| Antitumor Activity | HER-4 | Comparable to imatinib |
| Anti-inflammatory | COX-2 | 47 - 76 |
| Anti-inflammatory | VEGFR2 | 16 - 48 |
Case Study 1: EGFR Inhibition
A study involving the synthesis of several compounds with similar structures found that those containing the trifluoromethyl group exhibited high potency against EGFR, leading to significant tumor growth inhibition in vitro.
Case Study 2: COX-2 Inhibition
Another investigation focused on synthesizing a series of trifluoromethyl-containing pyrazoles revealed promising anti-inflammatory activities, with some compounds achieving up to 76% inhibition compared to indomethacin .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
